

# 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone

## IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 3-Acetyl-1-(phenylsulfonyl)pyrrole

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<\_\_=\_\_="An In-Depth Technical Guide to 1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethanone">

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone. It confirms and elucidates its formal IUPAC name and structure, details a robust synthetic methodology via Friedel-Crafts acylation, and explains the critical role of the N-benzenesulfonyl group in directing regioselectivity. The document includes detailed experimental protocols, characterization data, and a discussion of the compound's significance as a versatile intermediate in medicinal chemistry and drug development.

## Nomenclature and Structural Elucidation

The compound with the CAS Number 81453-98-7 is formally identified by the IUPAC name 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone<sup>[1]</sup>. This nomenclature is derived by systematically deconstructing the molecule's constituent parts:

- Ethaneone: This is the parent name for a two-carbon ketone. The "-one" suffix indicates the carbonyl group (C=O), and "ethan-" specifies the acetyl group (CH<sub>3</sub>C=O).
- Pyrrol-3-yl: This signifies that the ethaneone group is attached to the 3-position of a pyrrole ring. The numbering of the pyrrole ring begins at the heteroatom (nitrogen) as position 1.

- 1-(Benzenesulfonyl): This indicates that a benzenesulfonyl group (a phenyl group attached to a sulfonyl group,  $-\text{SO}_2-$ ) is substituted at the 1-position, which is the nitrogen atom of the pyrrole ring[1].

Alternative names for this compound include **3-Acetyl-1-(phenylsulfonyl)pyrrole** and **1-(1-Benzenesulfonyl-1H-pyrrol-3-yl)-ethanone**[1].

Table 1: Core Compound Identifiers

Property	Value	Source
IUPAC Name	1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone	PubChem[1]
CAS Number	81453-98-7	ENAO Chemical[2]
Molecular Formula	$\text{C}_{12}\text{H}_{11}\text{NO}_3\text{S}$	PubChem[1]
Molecular Weight	249.29 g/mol	PubChem[1]
Appearance	White powder	ENAO Chemical[2]

## Synthesis and Mechanistic Insights

The primary and most effective method for synthesizing 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone is the Friedel-Crafts acylation of N-benzenesulfonylpyrrole. This reaction is a cornerstone of electrophilic aromatic substitution and allows for the introduction of an acyl group onto an aromatic ring[3].

## The Role of the N-Benzenesulfonyl Group

In its native state, pyrrole is highly reactive towards electrophiles and typically undergoes substitution at the 2-position. The introduction of the strongly electron-withdrawing benzenesulfonyl group onto the pyrrole nitrogen serves two critical functions:

- Protection and Deactivation: It reduces the high reactivity of the pyrrole ring, preventing polymerization and other side reactions that are common under acidic Friedel-Crafts conditions.

- **Regiocontrol:** It directs the incoming electrophile (the acylium ion) to the 3-position. While electrophilic substitution on N-arylsulfonylpyrroles can be complex, the use of a strong Lewis acid like aluminum chloride ( $\text{AlCl}_3$ ) with acyl halides favors the formation of the 3-acyl isomer with good regioselectivity[4].

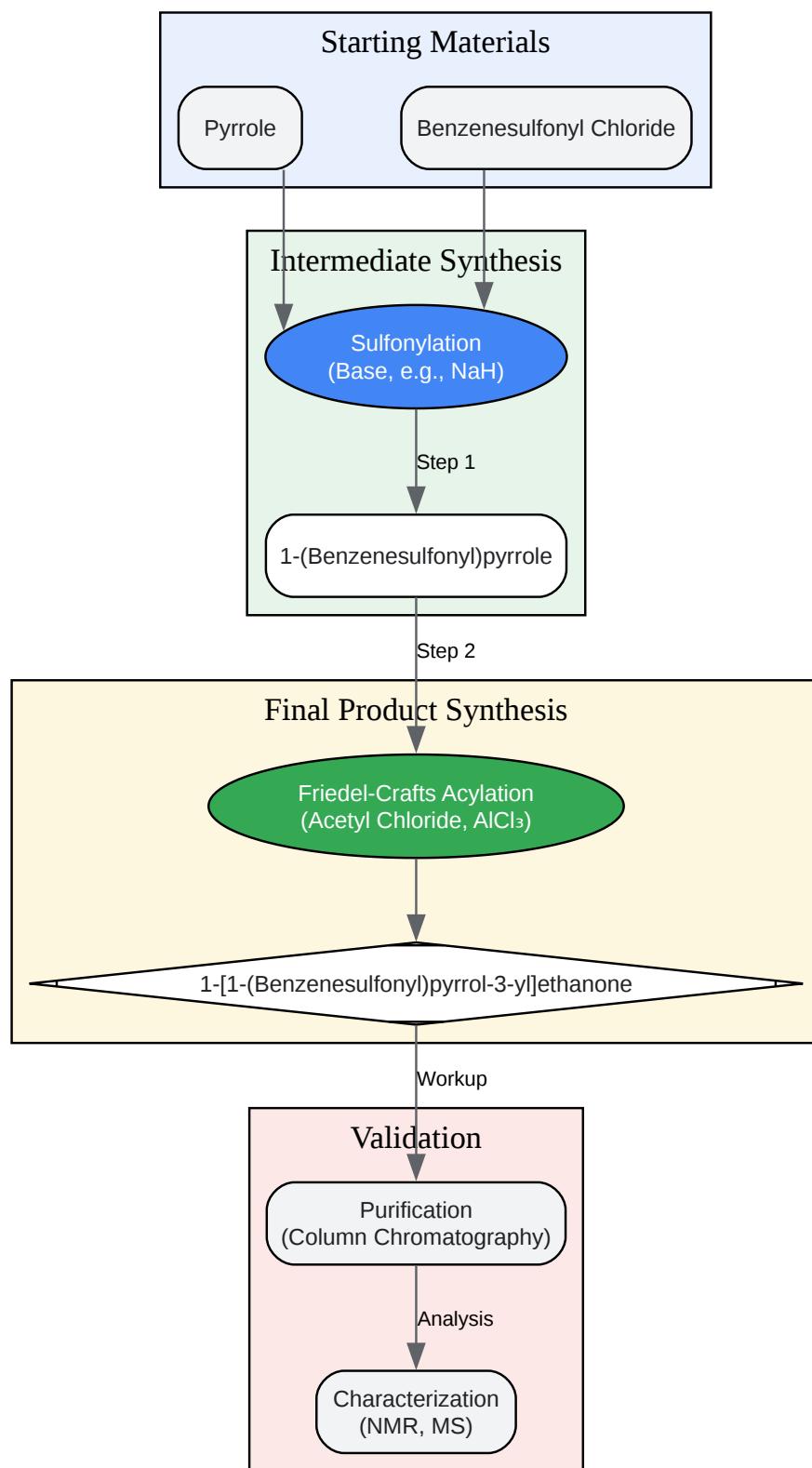
## Reaction Mechanism

The mechanism proceeds through several key steps:

- **Formation of the Electrophile:** The Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) coordinates with the acylating agent (e.g., acetyl chloride), generating a highly reactive acylium ion ( $\text{CH}_3\text{CO}^+$ ).
- **Nucleophilic Attack:** The  $\pi$ -electron system of the N-benzenesulfonylpyrrole ring attacks the acylium ion. This attack is directed to the C-3 position.
- **Intermediate Formation:** Evidence suggests that when  $\text{AlCl}_3$  is the catalyst, the reaction may proceed through an organoaluminum intermediate, which then reacts with the acyl halide to yield the 3-acyl product[4]. The use of weaker Lewis acids, such as tin(IV) chloride ( $\text{SnCl}_4$ ), can lead to the formation of the 2-isomer as the major product[4].
- **Rearomatization:** The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring, yielding the final product, 1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone.

## Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final characterized product.



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Caption: Workflow for the synthesis and validation of the target compound.

## Experimental Protocols

The following protocols are based on established methodologies for the Friedel-Crafts acylation of N-sulfonylpyrroles[4].

### Synthesis of N-Benzenesulfonylpyrrole (Intermediate)

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of pyrrole (1.0 eq) in THF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
- Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in THF dropwise.
- Stir the reaction at room temperature overnight.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-benzenesulfonylpyrrole.

### Synthesis of 1-[1-(Benzenesulfonyl)pyrrol-3-yl]ethanone (Final Product)

- To a stirred solution of N-benzenesulfonylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride ( $\text{AlCl}_3$ , 1.2 eq) portion-wise.
- Stir the resulting mixture at 0 °C for 15 minutes.
- Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

- Allow the reaction to stir at 0 °C for 1 hour, then let it warm to ambient temperature and stir for an additional 2-4 hours, monitoring by TLC.
- Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude residue by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the title compound as a white solid[2].

## Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

Table 2: Physicochemical and Computed Properties

Property	Value	Source
Molecular Weight	249.29 g/mol	PubChem[1]
Exact Mass	249.04596439 Da	PubChem[1]
XLogP3-AA	1.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Storage	Store at 2-8°C	ENAO Chemical[2]

Note: Spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) should be acquired on the purified sample to confirm the structure. The chemical shifts will be characteristic of the 3-substituted N-sulfonylpyrrole scaffold.

## Applications in Drug Development and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties<sup>[5][6][7]</sup>. The N-sulfonylpyrrole motif, specifically, is of significant interest.

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone serves as a highly valuable and versatile building block for the synthesis of more complex molecules<sup>[2]</sup>. The ketone functionality is a synthetic handle that allows for a variety of subsequent chemical transformations:

- Reductive Amination: To introduce substituted amine side chains.
- Aldol Condensations: To build larger carbon skeletons.
- Heterocycle Formation: To construct fused-ring systems (e.g., pyrrolopyrimidines) which are potent kinase inhibitors<sup>[8]</sup>.
- Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized.

The benzenesulfonyl group can often be removed under specific conditions if the unprotected pyrrole nitrogen is desired in the final target molecule. Therefore, this compound represents a key intermediate for accessing libraries of 3-substituted pyrrole derivatives for screening in drug discovery programs.

## Conclusion

1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone is a well-defined chemical entity whose synthesis is reliably achieved through a regioselective Friedel-Crafts acylation. The strategic use of the N-benzenesulfonyl group is paramount for directing the substitution to the C-3 position, a crucial step for building specific molecular architectures. As a stable, crystalline solid, it is an ideal

starting material for medicinal chemists and drug development professionals seeking to explore the rich chemical space of pyrrole-based therapeutics.

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- To cite this document: BenchChem. [1-[1-(benzenesulfonyl)pyrrol-3-yl]ethanone IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185436#1-1-benzenesulfonyl-pyrrol-3-yl-ethanone-iupac-name]

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